molecular formula C12H19N B1277275 (R)-1-(4-tert-butylphenyl)ethanamine CAS No. 511256-38-5

(R)-1-(4-tert-butylphenyl)ethanamine

Cat. No.: B1277275
CAS No.: 511256-38-5
M. Wt: 177.29 g/mol
InChI Key: HZUDLUBTTHIVTP-SECBINFHSA-N
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Description

®-1-(4-tert-butylphenyl)ethanamine is an organic compound characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-tert-butylphenyl)ethanamine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the reduction of ®-1-(4-tert-butylphenyl)ethanone using a reducing agent such as sodium borohydride or lithium aluminum hydride under controlled conditions. Another approach involves the reductive amination of 4-tert-butylbenzaldehyde with an amine source in the presence of a reducing agent.

Industrial Production Methods: Industrial production of ®-1-(4-tert-butylphenyl)ethanamine may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of similar compounds by providing better control over reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: ®-1-(4-tert-butylphenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or imine.

    Reduction: Reduction reactions can convert the compound back to its amine form from its oxidized derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like nitric acid, halogens, and sulfuric acid are used for electrophilic aromatic substitution reactions.

Major Products Formed:

    Oxidation: Formation of ®-1-(4-tert-butylphenyl)ethanone.

    Reduction: Regeneration of ®-1-(4-tert-butylphenyl)ethanamine from its oxidized forms.

    Substitution: Various substituted derivatives of the phenyl ring, depending on the specific reaction.

Scientific Research Applications

®-1-(4-tert-butylphenyl)ethanamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-1-(4-tert-butylphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

    ®-1-(4-methylphenyl)ethanamine: Similar structure but with a methyl group instead of a tert-butyl group.

    ®-1-(4-ethylphenyl)ethanamine: Contains an ethyl group in place of the tert-butyl group.

    ®-1-(4-isopropylphenyl)ethanamine: Features an isopropyl group instead of the tert-butyl group.

Uniqueness: ®-1-(4-tert-butylphenyl)ethanamine is unique due to the steric hindrance and electronic effects imparted by the bulky tert-butyl group. This can influence its reactivity, binding properties, and overall chemical behavior, making it distinct from its analogs .

Properties

IUPAC Name

(1R)-1-(4-tert-butylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-9(13)10-5-7-11(8-6-10)12(2,3)4/h5-9H,13H2,1-4H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZUDLUBTTHIVTP-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427122
Record name (R)-1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511256-38-5
Record name (R)-1-(4-tert-butylphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared using 1-(4-tert-butylphenyl)ethanone and the procedures described in Examples 136A and 136B Example 140B N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
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N-[1-(4-tert-butylphenyl)ethyl]-N′-5-isoquinolinylurea
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